molecular formula C21H19N3O3 B4503916 8-methoxy-11b-methyl-2-phenyl-5,6,11,11b-tetrahydro-1H-imidazo[5,1-a]beta-carboline-1,3(2H)-dione

8-methoxy-11b-methyl-2-phenyl-5,6,11,11b-tetrahydro-1H-imidazo[5,1-a]beta-carboline-1,3(2H)-dione

Cat. No.: B4503916
M. Wt: 361.4 g/mol
InChI Key: LXNPUEBULVFITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-11b-methyl-2-phenyl-5,6,11,11b-tetrahydro-1H-imidazo[5,1-a]beta-carboline-1,3(2H)-dione is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-11b-methyl-2-phenyl-5,6,11,11b-tetrahydro-1H-imidazo[5,1-a]beta-carboline-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials often include substituted indoles and imidazoles, which undergo cyclization and functional group modifications to form the final product. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-11b-methyl-2-phenyl-5,6,11,11b-tetrahydro-1H-imidazo[5,1-a]beta-carboline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

8-methoxy-11b-methyl-2-phenyl-5,6,11,11b-tetrahydro-1H-imidazo[5,1-a]beta-carboline-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound may be used in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of 8-methoxy-11b-methyl-2-phenyl-5,6,11,11b-tetrahydro-1H-imidazo[5,1-a]beta-carboline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other beta-carboline derivatives and imidazo[5,1-a]pyrido[3,4-b]indoles, which share structural similarities and may exhibit comparable biological activities.

Uniqueness

What sets 8-methoxy-11b-methyl-2-phenyl-5,6,11,11b-tetrahydro-1H-imidazo[5,1-a]beta-carboline-1,3(2H)-dione apart is its specific combination of functional groups and structural features, which may confer unique biological properties and synthetic utility.

Properties

IUPAC Name

12-methoxy-2-methyl-4-phenyl-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-21-18-15(16-12-14(27-2)8-9-17(16)22-18)10-11-23(21)20(26)24(19(21)25)13-6-4-3-5-7-13/h3-9,12,22H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNPUEBULVFITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3=C(CCN1C(=O)N(C2=O)C4=CC=CC=C4)C5=C(N3)C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methoxy-11b-methyl-2-phenyl-5,6,11,11b-tetrahydro-1H-imidazo[5,1-a]beta-carboline-1,3(2H)-dione
Reactant of Route 2
8-methoxy-11b-methyl-2-phenyl-5,6,11,11b-tetrahydro-1H-imidazo[5,1-a]beta-carboline-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
8-methoxy-11b-methyl-2-phenyl-5,6,11,11b-tetrahydro-1H-imidazo[5,1-a]beta-carboline-1,3(2H)-dione
Reactant of Route 4
8-methoxy-11b-methyl-2-phenyl-5,6,11,11b-tetrahydro-1H-imidazo[5,1-a]beta-carboline-1,3(2H)-dione
Reactant of Route 5
8-methoxy-11b-methyl-2-phenyl-5,6,11,11b-tetrahydro-1H-imidazo[5,1-a]beta-carboline-1,3(2H)-dione
Reactant of Route 6
8-methoxy-11b-methyl-2-phenyl-5,6,11,11b-tetrahydro-1H-imidazo[5,1-a]beta-carboline-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.